Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate
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Overview
Description
Methyl (E)-phenyldiazenylacetate is a versatile organophosphorus compound. It is primarily used as a reagent in Wittig reactions, which are essential for the formation of carbon-carbon double bonds. This compound is recognized for its stability and reactivity, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-phenyldiazenylacetate can be synthesized through the reaction of triphenylphosphine with methyl diazoacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Wittig Reactions: This compound is widely used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, methyl diazoacetate, triethylamine.
Conditions: Typically, reactions are carried out in solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Major Products
Alkenes: Formed through Wittig reactions.
Vinyl Halides and Vinyl Sulfides: Produced by halogenation or sulfonation of the ylide intermediate.
Scientific Research Applications
Methyl (E)-phenyldiazenylacetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pyrazoles and heterocycles.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes and ketones. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A closely related compound used in similar Wittig reactions.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another phosphorane reagent with similar reactivity.
Uniqueness
Methyl (E)-phenyldiazenylacetate stands out due to its enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to form stable ylides and undergo efficient Wittig reactions distinguishes it from other similar compounds.
Properties
CAS No. |
91075-65-9 |
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Molecular Formula |
C27H23N2O2P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-phenyldiazenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C27H23N2O2P/c1-31-27(30)26(29-28-22-14-6-2-7-15-22)32(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
InChI Key |
FJAUSXTXGIDRQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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